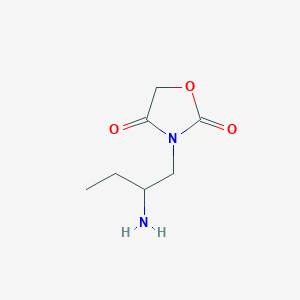

3-(2-Aminobutyl)-1,3-oxazolidine-2,4-dione

Description

Properties

Molecular Formula |

C7H12N2O3 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

3-(2-aminobutyl)-1,3-oxazolidine-2,4-dione |

InChI |

InChI=1S/C7H12N2O3/c1-2-5(8)3-9-6(10)4-12-7(9)11/h5H,2-4,8H2,1H3 |

InChI Key |

DKNLLWZASSQQAN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN1C(=O)COC1=O)N |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Methods

| Method | Reactants | Conditions | Yield* | Advantages | Limitations |

|---|---|---|---|---|---|

| Carbamate-Ester | N-(2-Aminobutyl) carbamate, ester | 80–250°C, catalyst | 50–70% | Scalable, one-pot | High temp. may degrade sensitive groups |

| Ethanolamine/Microwave | 2-Aminobutanol, diethyl carbonate | Microwave, 10–30 min | 60–85% | Rapid, energy-efficient | Requires specialized equipment |

| Au-Catalyzed Rearrangement | Propargylic carbamate | RT, Au catalyst | ~90% | Mild conditions, high yield | Costly catalyst |

| Ni-Catalyzed Cycloaddition | 2-(Aminobutyl)aziridine, isocyanate | 80°C, Ni catalyst | 70–80% | Stereoselective | Aziridine synthesis complexity |

*Yields estimated from analogous reactions in cited sources.

Protection/Deprotection Strategies

For functional group compatibility:

- Amino Protection : Use tert-butoxycarbonyl (Boc) or trityl groups during synthesis (e.g., tritylation via Ph₃CCl in CH₂Cl₂).

- Deprotection : Acidic (HCl/EtOAc) or catalytic hydrogenation conditions to unmask the amine post-cyclization.

Key Considerations

- Purity : Chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization (chloroform) ensures high purity.

- Characterization :

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminobutyl)-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

Substitution: The aminobutyl side chain can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions, including solvent choice and temperature, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can introduce new functional groups into the aminobutyl side chain.

Scientific Research Applications

3-(2-Aminobutyl)-1,3-oxazolidine-2,4-dione has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminobutyl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Amino Group vs. Aromatic Substituents: The 2-aminobutyl group in the target compound contrasts with the aromatic (e.g., dichlorophenyl in Vinclozolin) or bulky substituents (e.g., phenoxyphenyl in Famoxadone) seen in agrochemical derivatives.

- Steric and Electronic Effects: Vinclozolin and Famoxadone rely on halogenated or extended aromatic systems for target binding, whereas the amino group in this compound may facilitate interactions with biological targets via hydrogen bonding .

Physicochemical Properties

Notes:

- The amino group in the target compound likely increases its solubility in polar solvents (e.g., water, ethanol) compared to Vinclozolin, which is hydrophobic due to its dichlorophenyl group .

- Vinclozolin’s monoclinic crystal structure and Cl···Cl interactions stabilize its solid-state packing, which may influence formulation stability in agrochemical products .

Biological Activity

3-(2-Aminobutyl)-1,3-oxazolidine-2,4-dione is a heterocyclic organic compound belonging to the oxazolidinone family, which has garnered interest for its diverse biological activities. This compound features a unique structure that includes an oxazolidine ring and an amino butyl side chain, contributing to its potential pharmacological applications. Recent research has focused on its biological activity, particularly as an enzyme inhibitor and its potential roles in antimicrobial and antitumor therapies.

Molecular Structure

The molecular formula of this compound is . The structural representation highlights the five-membered ring containing nitrogen and oxygen atoms, which is critical for its biological interactions.

| Property | Description |

|---|---|

| Molecular Weight | 172.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water and organic solvents |

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme-inhibitory properties. It interacts with specific enzymes by forming stable complexes at their active sites, thereby preventing substrate binding. This mechanism is crucial for developing therapeutic agents targeting various diseases.

Antimicrobial Properties

The compound has been studied for its antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, making it a candidate for further development as an antibiotic.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. Its mechanism involves modulation of cellular pathways that regulate apoptosis and cell proliferation, indicating potential applications in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : The amino butyl side chain allows for hydrogen bonding and electrostatic interactions with target biomolecules.

- Structural Stability : The oxazolidine ring provides stability that enhances the compound's interaction with enzymes and receptors.

- Gene Expression Modulation : The compound influences gene expression through interactions with transcriptional regulators.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Enterococcus faecalis | 6 µg/mL |

This study highlighted the compound's potential as a novel antimicrobial agent.

Antitumor Activity Assessment

Another investigation assessed the antitumor activity of this compound in vitro using cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical carcinoma) | 12 |

| MCF-7 (breast cancer) | 15 |

These results indicate promising antitumor effects warranting further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.